molecular formula C7H8O2S2 B8724231 Methyl 2-(2-thienylthio)acetate CAS No. 14278-22-9

Methyl 2-(2-thienylthio)acetate

Cat. No.: B8724231
CAS No.: 14278-22-9
M. Wt: 188.3 g/mol
InChI Key: BYGYMIVKNBTVDG-UHFFFAOYSA-N
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Description

Methyl 2-(2-thienylthio)acetate is a sulfur-containing organic compound with the molecular formula C₇H₈O₂S₂ and a molecular weight of 188.26 g/mol. Its structure consists of a methyl ester backbone (CH₃COOCH₃) with a 2-thienylthio substituent (-S-C₄H₃S) attached to the methylene group. The thienylthio group comprises a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked via a sulfur atom at the 2-position.

Properties

CAS No.

14278-22-9

Molecular Formula

C7H8O2S2

Molecular Weight

188.3 g/mol

IUPAC Name

methyl 2-thiophen-2-ylsulfanylacetate

InChI

InChI=1S/C7H8O2S2/c1-9-6(8)5-11-7-3-2-4-10-7/h2-4H,5H2,1H3

InChI Key

BYGYMIVKNBTVDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and chemical properties of Methyl 2-(2-thienylthio)acetate with structurally related esters:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point/Volatility Key Structural Features
This compound C₇H₈O₂S₂ 188.26 Not reported (hypothetical) Thioether-linked thiophene, ester
Methyl 2-thienylacetate C₇H₈O₂S 156.20 50°C at 0.06 mmHg Thienyl group directly bonded to CH₂
Methyl 2-(methylthio)acetate C₄H₈O₂S 120.17 Not reported Methylthio (-SCH₃) substituent
Methyl 2-(2-nitrobenzylthio)acetate C₁₀H₁₁NO₄S 241.26 Not reported Nitrobenzylthio (-S-CH₂C₆H₄NO₂) group
Methyl 2,2-dithienyl glycolate C₁₀H₁₀O₃S₂ 242.32 Not reported Two thienyl groups on glycolate

Key Observations :

  • Electronic Effects : The thienylthio group in the target compound introduces aromaticity and electron-withdrawing sulfur atoms , which may enhance stability in redox reactions compared to methylthio derivatives .
  • Volatility : Methyl 2-thienylacetate’s low boiling point (50°C at 0.06 mmHg) suggests higher volatility than derivatives with larger substituents .
This compound
  • Hypothesized Applications: Coordination Chemistry: The sulfur atoms in the thioether and thiophene groups could act as ligands for transition metals (e.g., Pd, Cu), facilitating catalytic cycles in cross-coupling reactions . Organic Synthesis: Potential use in Horner-Wadsworth-Emmons (HWE) reactions, analogous to sulfur-containing HWE reagents that enable stereoselective synthesis of α,β-unsaturated esters .
Methyl 2-thienylacetate
  • Applications : Used as a laboratory chemical for synthesizing heterocyclic compounds. Its thienyl group may enhance π-π interactions in drug design.
  • Reactivity : Less reactive in sulfur-based reactions due to the absence of a thioether bridge.
Methyl 2-(methylthio)acetate
  • Applications : Employed in flavoring agents and agrochemicals due to its simple structure and moderate reactivity.
  • Reactivity : The methylthio group participates in nucleophilic substitution reactions but lacks aromatic conjugation.
Methyl 2-(2-nitrobenzylthio)acetate
  • Applications : Likely an intermediate in pharmaceuticals or explosives synthesis, leveraging the nitro group’s electron-withdrawing effects for stability.

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